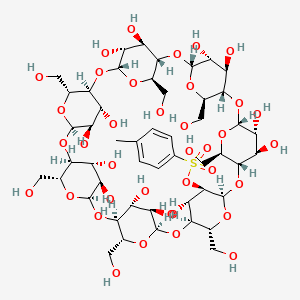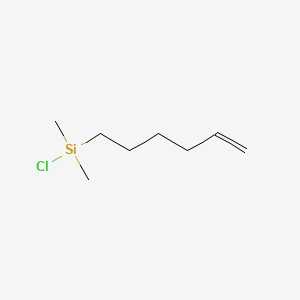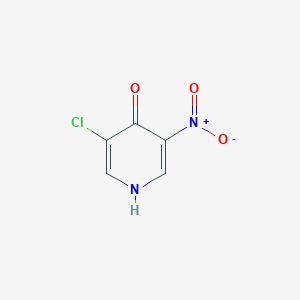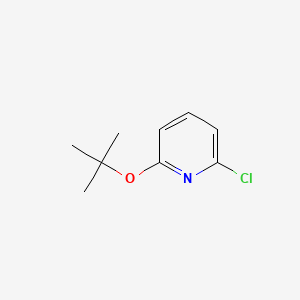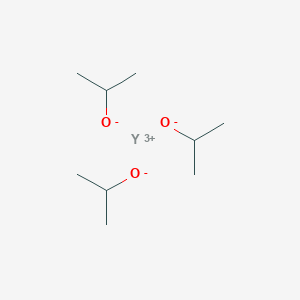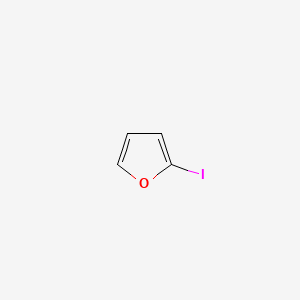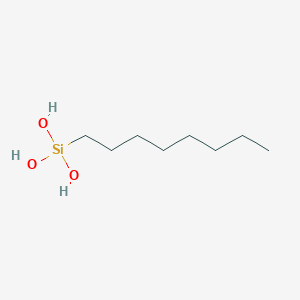
Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane is a complex organometallic compound with the molecular formula C35H62Cl2P2Ru. It is known for its applications in various fields of chemistry, including catalysis and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of ruthenium chloride with tricyclopentylphosphine and 3-methylbut-2-enylidene ligand under specific conditions. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the complex.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of ruthenium.
Reduction: Reduction reactions can be used to modify the oxidation state of the ruthenium center.
Substitution: Substitution reactions can occur at the ruthenium center, replacing ligands with other groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or ozone.
Reduction reactions may involve the use of hydrogen gas or other reducing agents.
Substitution reactions can be facilitated by using various nucleophiles or electrophiles.
Major Products Formed:
Oxidation reactions can produce ruthenium oxides.
Reduction reactions can yield lower oxidation state ruthenium complexes.
Substitution reactions can result in the formation of new organometallic complexes.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, this compound is used as a catalyst in various reactions, including olefin metathesis, which is a valuable reaction for the formation of carbon-carbon double bonds.
Medicine: Research is ongoing to explore the use of this compound in medicinal chemistry, including its potential as an anticancer agent.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials through catalytic processes.
Mécanisme D'action
The mechanism by which Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane exerts its effects involves its ability to act as a catalyst in various reactions. The ruthenium center interacts with substrates to facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Grubbs Catalyst: Another well-known catalyst used in olefin metathesis reactions.
Schrock Catalyst: A molybdenum-based catalyst also used in olefin metathesis.
Uniqueness: Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane is unique in its ligand structure, which provides specific reactivity and selectivity in catalytic processes compared to other similar compounds.
Propriétés
Numéro CAS |
220883-08-9 |
|---|---|
Formule moléculaire |
C35H62Cl2P2Ru |
Poids moléculaire |
716.8 g/mol |
Nom IUPAC |
dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane |
InChI |
InChI=1S/2C15H27P.C5H8.2ClH.Ru/c2*1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-4-5(2)3;;;/h2*13-15H,1-12H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
UCDVULRIJNJVEV-UHFFFAOYSA-L |
SMILES |
CC(=CC=[Ru](Cl)Cl)C.C1CCC(C1)P(C2CCCC2)C3CCCC3.C1CCC(C1)P(C2CCCC2)C3CCCC3 |
SMILES canonique |
CC(=CC=[Ru](Cl)Cl)C.C1CCC(C1)P(C2CCCC2)C3CCCC3.C1CCC(C1)P(C2CCCC2)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


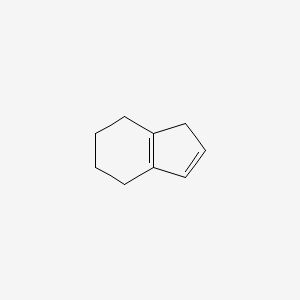

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1589765.png)
